molecular formula C20H29ClN4O2 B13548335 1-methyl-6-oxo-N-[3-phenyl-2-(piperidin-2-yl)propyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide hydrochloride

1-methyl-6-oxo-N-[3-phenyl-2-(piperidin-2-yl)propyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide hydrochloride

Cat. No.: B13548335
M. Wt: 392.9 g/mol
InChI Key: NSRXFBMKAWNDIY-UHFFFAOYSA-N
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Description

1-methyl-6-oxo-N-[3-phenyl-2-(piperidin-2-yl)propyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide hydrochloride is a complex organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

The synthesis of 1-methyl-6-oxo-N-[3-phenyl-2-(piperidin-2-yl)propyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide hydrochloride involves several steps. The synthetic route typically starts with the preparation of the core tetrahydropyridazine structure, followed by the introduction of the phenyl and piperidinyl groups. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-methyl-6-oxo-N-[3-phenyl-2-(piperidin-2-yl)propyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide hydrochloride has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological targets, such as enzymes or receptors. In medicine, it could be investigated for its therapeutic potential in treating various diseases. Additionally, this compound may have industrial applications, such as in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-6-oxo-N-[3-phenyl-2-(piperidin-2-yl)propyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact molecular pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar compounds to 1-methyl-6-oxo-N-[3-phenyl-2-(piperidin-2-yl)propyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide hydrochloride include other benzanilides and related heterocyclic compounds. For example, compounds containing the imidazole or indole nucleus may share some structural similarities and biological activities . the unique combination of the tetrahydropyridazine core with the phenyl and piperidinyl groups distinguishes this compound from others, potentially leading to unique properties and applications.

Properties

Molecular Formula

C20H29ClN4O2

Molecular Weight

392.9 g/mol

IUPAC Name

1-methyl-6-oxo-N-(3-phenyl-2-piperidin-2-ylpropyl)-4,5-dihydropyridazine-3-carboxamide;hydrochloride

InChI

InChI=1S/C20H28N4O2.ClH/c1-24-19(25)11-10-18(23-24)20(26)22-14-16(17-9-5-6-12-21-17)13-15-7-3-2-4-8-15;/h2-4,7-8,16-17,21H,5-6,9-14H2,1H3,(H,22,26);1H

InChI Key

NSRXFBMKAWNDIY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC(=N1)C(=O)NCC(CC2=CC=CC=C2)C3CCCCN3.Cl

Origin of Product

United States

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